Amino-PEG4-GGFG-Dxd

ADC Payload Topoisomerase I Inhibitor In Vitro Cytotoxicity

Amino-PEG4-GGFG-Dxd is the definitive drug-linker conjugate for ADC programs requiring amine-based, non-thiol conjugation. Its terminal primary amine enables site-specific strategies—enzymatic conjugation to antibody glycans or engineered amino acids—yielding homogeneous ADCs with defined DAR devoid of maleimide instability. The hydrophilic PEG4 spacer mitigates Dxd hydrophobicity, permitting high DAR (~8) without aggregation, while Dxd potency (10× SN-38 in vitro) addresses low-antigen-density tumors via bystander killing. Leverage this clinically validated GGFG-Dxd scaffold to synthesize matched isotype controls or next-generation targeted therapeutics with superior pharmacokinetic profiles.

Molecular Formula C26H24FN3O6
Molecular Weight 493.5 g/mol
CAS No. 1599440-33-1
Cat. No. B607230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG4-GGFG-Dxd
CAS1599440-33-1
SynonymsDXD;  Exatecan derivative;  DX-8951 derivative;  DX-8951;  DX8951;  Trastuzumab Deruxtecan (DS-8201a).
Molecular FormulaC26H24FN3O6
Molecular Weight493.5 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O
InChIInChI=1S/C26H24FN3O6/c1-3-26(35)15-6-19-23-13(8-30(19)24(33)14(15)10-36-25(26)34)22-17(28-20(32)9-31)5-4-12-11(2)16(27)7-18(29-23)21(12)22/h6-7,17,31,35H,3-5,8-10H2,1-2H3,(H,28,32)/t17-,26-/m0/s1
InChIKeyPLXLYXLUCNZSAA-QLXKLKPCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amino-PEG4-GGFG-Dxd (1599440-33-1): A Versatile Drug-Linker Conjugate for ADC Synthesis and Development


Amino-PEG4-GGFG-Dxd (CAS: 1599440-33-1; also referenced as 2879227-88-8) is a drug-linker conjugate designed for the construction of antibody-drug conjugates (ADCs) . It comprises the highly potent DNA topoisomerase I inhibitor Dxd (an exatecan derivative) covalently attached to a hydrophilic PEG4 spacer and the protease-cleavable GGFG tetrapeptide linker, terminating in a reactive primary amine functional group . This terminal amino handle enables straightforward and versatile conjugation to activated antibodies or additional linker moieties, positioning this compound as a critical intermediate in the synthesis of targeted cancer therapeutics [1].

Why Amino-PEG4-GGFG-Dxd (1599440-33-1) Cannot Be Substituted by Generic Linker-Payload Analogs


In ADC development, the precise molecular architecture of the linker-payload conjugate directly dictates critical drug properties, including conjugation efficiency, plasma stability, and payload release kinetics [1]. While numerous GGFG-Dxd analogs exist with varied terminal reactive groups (e.g., Fmoc-protected, DBCO, NHS, or maleimide), these are not functionally interchangeable. Selecting an amino-terminal derivative like Amino-PEG4-GGFG-Dxd, as opposed to a maleimide derivative (MC-GGFG-Dxd), allows for alternative, non-thiol-based conjugation chemistries [2]. Furthermore, the hydrophilic PEG4 spacer is a key structural feature designed to mitigate the high hydrophobicity of the Dxd payload, thereby enabling the construction of ADCs with a high drug-to-antibody ratio (DAR ~8) without inducing problematic aggregation [3]. Substitution with a non-PEGylated or differently functionalized analog would fundamentally alter the biophysical properties and synthetic utility of the resulting ADC.

Quantitative Differentiation Evidence for Amino-PEG4-GGFG-Dxd (1599440-33-1) in ADC Construction


Payload Potency Benchmarking: Dxd Demonstrates 10-Fold Higher In Vitro Cytotoxicity Compared to SN-38

The Dxd payload contained within Amino-PEG4-GGFG-Dxd is an exatecan derivative with significantly enhanced intrinsic potency. In vitro anti-tumor activity assays directly comparing Dxd to SN-38 (the active metabolite of irinotecan and payload in sacituzumab govitecan) demonstrate a substantial difference in potency [1].

ADC Payload Topoisomerase I Inhibitor In Vitro Cytotoxicity

Payload Comparison in Head-to-Head In Vivo Efficacy Models: Dxd Outperforms MMAE in Tumor Growth Inhibition

Direct comparisons of ADC payload efficacy in in vivo models demonstrate that Dxd-based conjugates can achieve superior tumor control compared to MMAE-based conjugates. In a preclinical study directly comparing the same anti-Trop-2 antibody conjugated to either Dxd, SN-38, or MMAE, the SY02-DXd ADC demonstrated superior efficacy [1][2].

In Vivo Efficacy ADC Payload Tumor Growth Inhibition

Conjugation Versatility: Amino Terminal Group Enables Non-Thiol Coupling and Linker Modularity

The terminal primary amine on Amino-PEG4-GGFG-Dxd provides a versatile synthetic handle for conjugation. Unlike maleimide-terminated linkers (e.g., MC-GGFG-Dxd) that are strictly thiol-reactive, the amino group can be coupled to a wide variety of activated esters (NHS), carboxylic acids, or can be further functionalized with heterobifunctional crosslinkers . This allows for site-specific conjugation strategies and reduces the risk of payload loss due to retro-Michael addition, a known instability issue with maleimide-thiol conjugates .

ADC Conjugation Linker Chemistry Synthetic Versatility

Linker Platform Validation: GGFG-Dxd-Based ADCs Achieve High DAR and Favorable In Vivo Efficacy in Preclinical Models

The GGFG-Dxd linker-payload platform, of which Amino-PEG4-GGFG-Dxd is a key precursor, has been extensively validated in preclinical studies to achieve high drug-to-antibody ratios (DAR) and potent in vivo efficacy [1]. In a recent study developing a novel FGFR3-targeted ADC (LZU-WZLYFG001), conjugation using a GGFG-Dxd payload achieved a DAR of 8 and demonstrated superior efficacy compared to a gemcitabine + cisplatin (GC) chemotherapy regimen in patient-derived xenograft (PDX) models of bladder cancer, including in GC-resistant tumors [2].

ADC Efficacy GGFG Linker Drug-to-Antibody Ratio

Key Application Scenarios for Amino-PEG4-GGFG-Dxd (1599440-33-1) in Targeted Cancer Research


Synthesis of Site-Specific, Non-Thiol Antibody-Drug Conjugates (ADCs)

For R&D laboratories developing next-generation ADCs, Amino-PEG4-GGFG-Dxd is the reagent of choice when the conjugation strategy requires a primary amine handle instead of the conventional maleimide-thiol approach . This is particularly valuable for site-specific conjugation methods (e.g., enzymatic conjugation to antibody glycans or engineered amino acids), enabling the generation of highly homogeneous ADC products with a defined drug-to-antibody ratio (DAR) and improved pharmacokinetic properties, thereby avoiding the heterogeneity and stability concerns associated with maleimide chemistry .

Constructing ADCs for Tumors with Low or Heterogeneous Antigen Expression

Given the intrinsic high potency of the Dxd payload—up to 10 times more potent than SN-38 in vitro—ADC constructs derived from Amino-PEG4-GGFG-Dxd are well-suited for targeting cancers with low target antigen density . Furthermore, ADCs built on this platform have been shown to achieve high DAR values (e.g., DAR ~8) while maintaining favorable physicochemical properties, a feature crucial for achieving a strong bystander killing effect that can eliminate neighboring antigen-negative tumor cells within a heterogeneous tumor mass .

Building Preclinical ADC Candidates for Solid Tumor Efficacy Studies

Researchers aiming to evaluate the in vivo efficacy of novel ADC candidates in solid tumor models can rely on this compound. The underlying GGFG-Dxd platform has demonstrated robust, superior efficacy over standard-of-care chemotherapy in multiple preclinical solid tumor models, including bladder, colorectal, esophageal, pancreatic, gastric, and non-small cell lung cancer (NSCLC) patient-derived xenografts (PDX) . By using Amino-PEG4-GGFG-Dxd as a starting material, researchers can create test articles that leverage this proven linker-payload technology to maximize the probability of observing a strong therapeutic response in their efficacy studies .

Development of ADC Controls and Comparator Molecules for Dxd-Based Therapeutics

With the increasing number of Dxd-based ADCs in clinical development and clinical use (e.g., trastuzumab deruxtecan, datopotamab deruxtecan), there is a growing need for matched research controls. Amino-PEG4-GGFG-Dxd can be used to synthesize isotype control ADCs (e.g., human IgG1-GGFG-Dxd) which serve as essential, chemically matched negative controls for in vitro and in vivo experiments, allowing researchers to accurately attribute observed biological effects specifically to the antibody's targeting function rather than the potent Dxd payload .

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